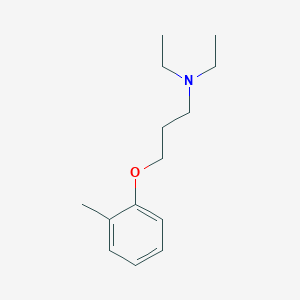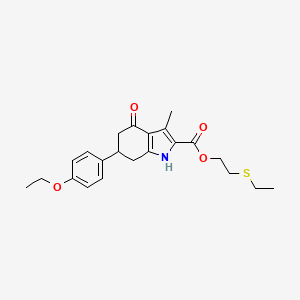![molecular formula C20H19ClFN3O2 B4651998 2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4651998.png)
2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor, as it has been found to inhibit the activity of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in various biological processes.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates various proteins involved in different cellular processes. Inhibition of GSK-3 by this compound results in the activation of various downstream signaling pathways, leading to the modulation of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione have been extensively studied. Inhibition of GSK-3 by this compound has been found to have various effects, including the modulation of glucose metabolism, cell differentiation, apoptosis, and inflammation. This compound has also been found to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione in lab experiments include its high potency and specificity as a GSK-3 inhibitor. This compound has also been found to be relatively stable and easy to synthesize. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione. One of the major areas of research is the development of more potent and selective GSK-3 inhibitors based on this compound. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in the treatment of neurodegenerative diseases and cancer. The development of novel drug delivery systems for this compound is also an area of active research.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been its use as a GSK-3 inhibitor. GSK-3 is involved in various biological processes, including cell differentiation, apoptosis, and glucose metabolism. Inhibition of GSK-3 has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
2-[[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-18-11-15(22)6-5-14(18)12-23-7-9-24(10-8-23)13-25-19(26)16-3-1-2-4-17(16)20(25)27/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVHSJONIRCWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4651917.png)
![N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4651919.png)


![methyl {5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4651952.png)
![3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4651974.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4651985.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(1-pyrrolidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B4651991.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4652004.png)


![3-(4-chlorophenyl)-2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-1-propanone](/img/structure/B4652013.png)
![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one](/img/structure/B4652014.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4652034.png)